N-(benzo[d]thiazol-2-yl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide
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Overview
Description
“N-(benzo[d]thiazol-2-yl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide” is a chemical compound. It is a derivative of benzothiazole, which is a heterocyclic compound with a wide range of properties and applications . Benzothiazole derivatives have been synthesized and analyzed for their anti-inflammatory properties .
Synthesis Analysis
The synthesis of benzothiazole derivatives involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The structure of benzothiazole derivatives is analyzed based on IR, 1H, 13C NMR, and mass spectral data .Chemical Reactions Analysis
Benzothiazole derivatives have been evaluated for their anti-inflammatory activity. Compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC50 values for COX-1 inhibition .Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives are determined by their C, H, and N analysis, as well as their IR, 1H, 13C NMR, and mass spectral data .Scientific Research Applications
Synthesis and Reactivity
N-(benzo[d]thiazol-2-yl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide is involved in the synthesis of various heterocyclic compounds due to its reactivity towards different nucleophiles. Mohareb et al. (2004) demonstrated the synthesis of pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives starting from thiophenylhydrazonoacetates, showcasing its utility in heterocyclic synthesis Thiophenylhydrazonoacetates in heterocyclic synthesis.
Antimicrobial and Antibacterial Agents
The compound's analogs have been explored for their antibacterial properties. Palkar et al. (2017) synthesized and evaluated novel analogs displaying promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis, indicating their potential as antibacterial agents Design, synthesis and QSAR studies of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones: novel class of promising antibacterial agents.
Anticancer Activities
Research into this compound derivatives for anticancer applications has yielded promising results. Gomha et al. (2016) synthesized a series of bis-pyrazolyl-thiazoles incorporating the thiophene moiety, which exhibited potent anti-tumor activities against hepatocellular carcinoma (HepG2) cell lines Synthesis and Characterization of Some New Bis-Pyrazolyl-Thiazoles Incorporating the Thiophene Moiety as Potent Anti-Tumor Agents.
Mechanism of Action
Target of Action
The primary target of this compound is the cyclooxygenase-1 (COX-1) enzyme . COX-1 is an enzyme that plays a key role in the conversion of arachidonic acid to prostaglandins, which are lipid compounds that have diverse roles in inflammation and other physiological functions .
Mode of Action
The compound interacts with its target, COX-1, by inhibiting its activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing the inflammatory response .
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting COX-1, it prevents the formation of prostaglandins from arachidonic acid . This results in a decrease in the inflammatory response, as prostaglandins are known to play a key role in inflammation .
Result of Action
The inhibition of COX-1 by this compound leads to a decrease in the production of prostaglandins . This results in a reduction in inflammation, as prostaglandins are key mediators of the inflammatory response . Therefore, the compound could potentially have anti-inflammatory effects .
Safety and Hazards
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-methyl-5-thiophen-2-ylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4OS2/c1-20-12(9-11(19-20)13-7-4-8-22-13)15(21)18-16-17-10-5-2-3-6-14(10)23-16/h2-9H,1H3,(H,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FICRPGXAEICJND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CS2)C(=O)NC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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